molecular formula C7H6Br2ClNO B1505864 2,4-Dibromo-3-chloro-6-methoxyaniline CAS No. 860586-90-9

2,4-Dibromo-3-chloro-6-methoxyaniline

Cat. No.: B1505864
CAS No.: 860586-90-9
M. Wt: 315.39 g/mol
InChI Key: CBPGXLBNTZFGEO-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-chloro-6-methoxyaniline is an organic compound with the molecular formula C7H6Br2ClNO. It is characterized by the presence of bromine, chlorine, and methoxy groups attached to an aniline (amino benzene) core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-chloro-6-methoxyaniline typically involves multi-step organic reactions starting from aniline or its derivatives. One common method is the bromination and chlorination of 3-methoxyaniline under controlled conditions. The reaction involves the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), to achieve selective halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-chloro-6-methoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of different halogenated or alkylated products.

Scientific Research Applications

2,4-Dibromo-3-chloro-6-methoxyaniline has several scientific research applications across various fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate the effects of halogenated anilines on biological systems.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dibromo-3-chloro-6-methoxyaniline exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,4-Dibromo-6-methoxyaniline

  • 2,4-Dibromo-3-methoxyaniline

  • 2,4-Dichloro-6-methoxyaniline

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Properties

IUPAC Name

2,4-dibromo-3-chloro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2ClNO/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPGXLBNTZFGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1N)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679200
Record name 2,4-Dibromo-3-chloro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860586-90-9
Record name 2,4-Dibromo-3-chloro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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